![molecular formula C26H43N9O7 B025595 H-Tyr-Ile-Gly-Ser-Arg-NH2 CAS No. 110590-65-3](/img/structure/B25595.png)
H-Tyr-Ile-Gly-Ser-Arg-NH2
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Overview
Description
Synthesis Analysis
Synthesis of peptides like "H-Tyr-Ile-Gly-Ser-Arg-NH2" involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain fixed to an insoluble resin. This method provides a streamlined and efficient approach to peptide assembly, allowing for precise control over the sequence and composition of the peptide (Briand et al., 2003).
Molecular Structure Analysis
The molecular structure of peptides is crucial for understanding their biological function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the three-dimensional conformation of peptides. These structures provide insights into the peptide's potential interactions with biological molecules, impacting its functionality and application potential (Sahoo et al., 2016).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including modifications of amino acid side chains, backbone cleavage, and formation of disulfide bridges, which can alter their properties and functionalities. Understanding these reactions is essential for the development of peptide-based therapeutics and biomaterials (Rossi et al., 2016).
Physical Properties Analysis
The physical properties of peptides, such as solubility, stability, and aggregation tendency, are influenced by their molecular structure and environmental conditions. Studies focusing on these aspects can guide the design of peptide formulations for pharmaceutical applications (Amar et al., 2011).
Chemical Properties Analysis
The chemical properties of peptides, including their reactivity, chemical stability, and interaction with other molecules, are fundamental to their biological roles and applications. Peptides can act as signaling molecules, inhibitors, or substrates for enzymes, highlighting the importance of detailed chemical property analysis (Liu et al., 2012).
Mechanism of Action
Target of Action
H-Tyr-Ile-Gly-Ser-Arg-NH2 is a hexapeptide that is an essential fragment of laminin . Laminin is a protein found in the extracellular matrix, the sheets of protein that form the substrate of all internal organs also called the basement membrane. It has several biological functions including cell adhesion, differentiation, migration, signaling, neurite outgrowth and metastasis .
Mode of Action
The hexapeptide this compound interacts with its targets by promoting efficient cell adhesion and receptor binding . It competes with laminin for the cell surface receptor . This interaction results in changes at the cellular level, particularly in the adhesion activities of various epithelial cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell adhesion pathway. By promoting cell adhesion, this hexapeptide plays a crucial role in the maintenance of tissue structure and function . The downstream effects of this pathway include cell differentiation, migration, and signaling .
Result of Action
The primary result of the action of this compound is the promotion of efficient cell adhesion and receptor binding . This leads to enhanced cell adhesion activities in various epithelial cells . It also inhibits the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-LJZWMIMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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